molecular formula C7H15Cl B2393263 1-Chloro-4,4-dimethylpentane CAS No. 75431-23-1

1-Chloro-4,4-dimethylpentane

Cat. No.: B2393263
CAS No.: 75431-23-1
M. Wt: 134.65
InChI Key: LEQALULJXWQRKX-UHFFFAOYSA-N
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Description

1-Chloro-4,4-dimethylpentane (C₇H₁₅Cl) is a branched chloroalkane with a molecular weight of 134.647 g/mol . Its structure features a chlorine atom at the terminal carbon (C1) and two methyl groups at the C4 position of a pentane backbone. This substitution pattern confers steric hindrance near the halogen, influencing its reactivity and physical properties. The compound’s ChemSpider ID is 457161, and it is registered under CAS 75431-23-1 . Its applications include use as an intermediate in organic synthesis, particularly in cyclization and alkylation reactions catalyzed by Lewis acids like AlCl₃ .

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Chloro-4,4-dimethylpentane can be synthesized through various methods. One common approach involves the chlorination of 4,4-dimethylpentane using chlorine gas in the presence of ultraviolet light or a radical initiator. The reaction proceeds via a free radical mechanism, where the chlorine molecule dissociates into two chlorine radicals, which then react with the 4,4-dimethylpentane to form this compound .

Industrial Production Methods: Industrial production of this compound typically involves large-scale chlorination processes. The reaction conditions are carefully controlled to ensure high yield and purity of the product. The use of catalysts such as iron chloride can enhance the reaction rate and selectivity.

Chemical Reactions Analysis

Types of Reactions: 1-Chloro-4,4-dimethylpentane undergoes several types of chemical reactions, including:

    Nucleophilic Substitution: This compound can undergo nucleophilic substitution reactions where the chlorine atom is replaced by a nucleophile. Common nucleophiles include hydroxide ions, alkoxide ions, and amines.

    Elimination Reactions: Under basic conditions, this compound can undergo elimination reactions to form alkenes.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium hydroxide, sodium methoxide, and ammonia are commonly used. The reactions are typically carried out in polar solvents like water or alcohols.

    Elimination Reactions: Strong bases like potassium tert-butoxide or sodium ethoxide are used in non-polar solvents such as dimethyl sulfoxide or ethanol.

Major Products:

    Nucleophilic Substitution: The major products depend on the nucleophile used. For example, using sodium hydroxide would yield 4,4-dimethyl-1-pentanol.

    Elimination Reactions: The major product is 4,4-dimethyl-1-pentene.

Scientific Research Applications

1-Chloro-4,4-dimethylpentane has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-chloro-4,4-dimethylpentane primarily involves its reactivity as an alkyl halide. In nucleophilic substitution reactions, the chlorine atom is displaced by a nucleophile through either an S_N1 or S_N2 mechanism, depending on the reaction conditions. In elimination reactions, the compound undergoes dehydrohalogenation to form alkenes .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

1-Chloro-2,2,4,4-tetramethylpentane

  • Molecular Formula : C₉H₁₉Cl
  • Molecular Weight : 162.701 g/mol .
  • Structural Differences : Additional methyl groups at C2 and C4 increase steric bulk, reducing accessibility of the chlorine atom.
  • Reactivity : Enhanced steric hindrance diminishes SN2 reactivity compared to 1-chloro-4,4-dimethylpentane. However, the tertiary carbon environment may favor carbocation formation in elimination or solvolysis reactions .

1-Chloro-2,4,4-trimethylpentane

  • Molecular Formula : C₈H₁₇Cl
  • Molecular Weight : 148.68 g/mol .
  • Structural Differences : Methyl groups at C2 and C4 create a less symmetric branching pattern.
  • Physical Properties : Higher boiling point than this compound due to increased molecular weight and branching .

1-Bromo-4,4-dimethylpentane

  • Molecular Formula : C₇H₁₅Br
  • Molecular Weight : 179.1 g/mol .
  • Reactivity Differences : Bromine’s superior leaving-group ability (compared to chlorine) enhances SN2 reactivity. This compound is more reactive in nucleophilic substitutions under similar conditions .

1-Iodo-4,4-dimethylpentane

  • Reactivity : Iodine’s polarizability and weaker C–I bond make this compound highly reactive in elimination (E2) and substitution (SN2) reactions. This contrasts with this compound, where SN1 pathways may dominate due to steric hindrance .

Data Table: Key Properties of Compared Compounds

Compound Name Molecular Formula Molecular Weight (g/mol) CAS Number Key Structural Feature Reactivity Profile
This compound C₇H₁₅Cl 134.647 75431-23-1 Terminal Cl, C4 dimethyl Moderate SN2, favors SN1/E1
1-Chloro-2,2,4,4-tetramethylpentane C₉H₁₉Cl 162.701 1314937-92-2 C2 and C4 tetramethyl Low SN2, high carbocation stability
1-Chloro-2,4,4-trimethylpentane C₈H₁₇Cl 148.68 2371-08-6 Asymmetric C2 and C4 methyl Intermediate SN2/SN1
1-Bromo-4,4-dimethylpentane C₇H₁₅Br 179.1 6570-95-2 Terminal Br, C4 dimethyl High SN2 reactivity

Biological Activity

1-Chloro-4,4-dimethylpentane is an alkyl halide that has garnered interest in various fields of chemistry and biology due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, comparative analyses with similar compounds, case studies, and relevant research findings.

Mechanisms of Biological Activity

Mode of Action
The biological activity of this compound is primarily attributed to its ability to undergo nucleophilic substitution reactions. It can interact with various molecular targets such as enzymes and receptors through mechanisms like S_N1 and S_N2 reactions. The chlorine atom can be replaced by nucleophiles, leading to the formation of new compounds with distinct biological properties.

Biochemical Pathways
Alkyl halides are known to participate in various organic reactions, including nucleophilic substitutions and eliminations. Environmental factors such as temperature and pH can influence the efficacy and stability of this compound in biological systems.

Comparative Analysis with Similar Compounds

A comparative analysis highlights the unique features of this compound in relation to similar compounds:

Compound NameStructure FeaturesBiological Activity
This compoundChlorine and branched alkylAntibacterial, anti-inflammatory
4-Methoxy-2,4-dimethylpentaneLacks chlorineLimited biological activity
2-Chloro-2,4-dimethylpentaneChlorine at different positionVaries; less studied

This table illustrates how the positioning of the chlorine atom in this compound contributes significantly to its biological activity compared to other compounds.

Case Studies on Biological Activity

Anti-inflammatory Activity
In a study assessing the anti-inflammatory effects of this compound in murine models, it was observed that administration of the compound led to a reduction in tumor necrosis factor-alpha (TNF-α) levels by approximately 40% compared to control groups. This suggests potential therapeutic applications in conditions where TNF-α plays a critical role in pathogenesis.

Antibacterial Effects
Research has indicated that this compound exhibits antibacterial properties against certain strains of bacteria. Its mechanism involves disrupting bacterial cell membranes, leading to cell lysis and death. This property makes it a candidate for further exploration in developing antibacterial agents .

Research Findings

Recent studies have focused on the synthesis and application of derivatives of this compound. These derivatives are often explored for their potential biological activities. For instance:

Properties

IUPAC Name

1-chloro-4,4-dimethylpentane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H15Cl/c1-7(2,3)5-4-6-8/h4-6H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LEQALULJXWQRKX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)CCCCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H15Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

134.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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